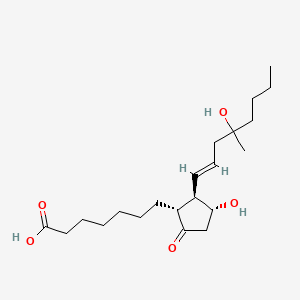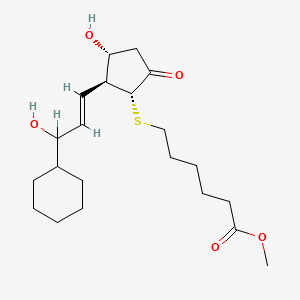
trans-Cyclooctene
Descripción general
Descripción
trans-Cyclooctene: is a cyclic hydrocarbon with the molecular formula C8H14 . It is characterized by a strained eight-membered ring structure with a trans double bond, which imparts significant reactivity. This compound is a colorless liquid with a disagreeable odor and is known for its unique planar chirality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hofmann Elimination Reaction: The first preparatory synthesis of trans-cyclooctene was achieved by Arthur C. Cope using a Hofmann elimination reaction of N,N,N-trimethylcyclooctylammonium iodide.
Photoisomerization: Another method involves the photoisomerization of cis-cyclooctene to this compound using a low-cost flow photoreactor.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of flow photoreactors for large-scale synthesis is a promising approach due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions:
Inverse Electron-Demand Diels–Alder Reaction: trans-Cyclooctene undergoes inverse electron-demand Diels–Alder reactions with tetrazines, forming dihydropyridazine isomers which further oxidize to pyridazine.
Bioorthogonal Reactions: It is highly reactive in bioorthogonal reactions, particularly with tetrazines, making it a valuable tool in chemical biology.
Common Reagents and Conditions:
Tetrazines: Used in inverse electron-demand Diels–Alder reactions.
Silver Nitrate: Used to selectively trap the trans isomer during synthesis.
Major Products:
Pyridazine Derivatives: Formed from the reaction with tetrazines.
Aplicaciones Científicas De Investigación
Chemistry:
Bioconjugation: trans-Cyclooctene is used for precise labeling and manipulation of biomolecules in chemical biology.
Biology:
Radiolabeling: Employed in the radiolabeling of peptides and other biomolecules for pretargeted nuclear imaging and therapy.
Medicine:
Targeted Cancer Therapy: Utilized in a “click-to-release” approach to selectively deliver therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing off-target effects.
Industry:
Drug Delivery Systems: Used in the development of advanced drug delivery systems due to its bioorthogonal reactivity.
Mecanismo De Acción
The primary mechanism of action for trans-cyclooctene involves its reactivity in inverse electron-demand Diels–Alder reactions with tetrazines. This reaction forms a stable covalent bond, enabling the precise targeting and manipulation of biomolecules. In targeted cancer therapy, this compound-modified cytotoxic protodrugs are captured locally by a biopolymer through this reaction, followed by conversion to the active drug directly at the tumor site .
Comparación Con Compuestos Similares
cis-Cyclooctene: The cis isomer of cyclooctene, which is less reactive in bioorthogonal reactions compared to the trans isomer.
Uniqueness: trans-Cyclooctene is unique due to its high reactivity in inverse electron-demand Diels–Alder reactions, making it a valuable tool in bioorthogonal chemistry. Its planar chirality and strained ring structure contribute to its distinct reactivity profile .
Propiedades
IUPAC Name |
cyclooctene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYYVOIYTNXXBN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C=C/CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316275 | |
| Record name | trans-Cyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-89-5 | |
| Record name | trans-Cyclooctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Cyclooctene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)









![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1233419.png)


